Cyclohexanecarboxaldehyde, 2-phenyl-

Description

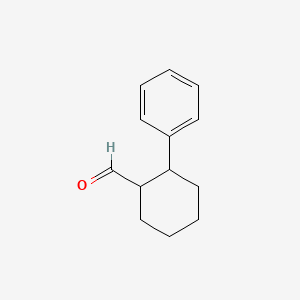

Structural Characterization and IUPAC Nomenclature of 2-Phenylcyclohexane-1-carbaldehyde

Cyclohexanecarboxaldehyde (B41370), 2-phenyl-, possesses a cyclohexane (B81311) ring as its core structure. An aldehyde functional group (-CHO) is attached to the first carbon (C1) of the ring, and a phenyl group (-C₆H₅) is substituted at the adjacent carbon (C2). The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-phenylcyclohexane-1-carbaldehyde | mdpi.com |

| Molecular Formula | C₁₃H₁₆O | mdpi.com |

| CAS Number | 14441-56-6 | mdpi.com |

| Molecular Weight | 188.26 g/mol | mdpi.com |

Academic Significance and Research Interest in Organic Synthesis and Related Fields

The academic significance of 2-phenylcyclohexane-1-carbaldehyde lies primarily in its role as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group allows it to participate in a wide array of chemical transformations, including nucleophilic additions, oxidations, and condensation reactions. The stereochemical complexity of the molecule also makes it an interesting substrate for studying and developing stereoselective reactions.

Research interest in this compound is driven by its potential as a chiral building block for the synthesis of complex, biologically active molecules and natural products. elsevierpure.com The ability to control the stereochemistry at the two chiral centers is crucial for synthesizing enantiomerically pure target compounds, which is of paramount importance in medicinal chemistry and pharmacology. Its application in organocatalytic cascade reactions further highlights its utility in constructing intricate molecular frameworks in a highly efficient and stereocontrolled manner. researchgate.netrsc.org

The diastereoselectivity of reactions involving 2-phenylcyclohexane-1-carbaldehyde, such as aldol (B89426) reactions, is a subject of academic inquiry, as understanding the factors that control the formation of specific stereoisomers is fundamental to synthetic strategy. pharmacy180.comyoutube.com The development of synthetic methods that utilize this aldehyde can lead to novel pathways for the preparation of valuable compounds. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Finding | Reference |

|---|---|---|---|

| Organocatalytic Cascade Reaction | Chiral Amines | Enables the asymmetric synthesis of complex polycyclic structures. | researchgate.netrsc.org |

| Diastereoselective Aldol Condensation | Various Bases/Catalysts | The stereochemical outcome is influenced by the enolate geometry and reaction conditions. | pharmacy180.comyoutube.com |

| Multicomponent Reactions | Not specified | Acts as a key component in the one-pot synthesis of highly substituted molecules. |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTBGKQTEJQTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932310 | |

| Record name | 2-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14441-56-6 | |

| Record name | Cyclohexanecarboxaldehyde, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Synthetic Approaches for Aldehyde Functionalization

The introduction of a phenyl group at the C-2 position of cyclohexanecarboxaldehyde (B41370) is a key transformation that falls under the broader category of α-functionalization of aldehydes. A primary challenge in the α-arylation of aldehydes is the propensity for competing side reactions, such as aldol (B89426) condensation, which can occur under the basic conditions often required for enolate formation. nih.gov

Modern synthetic methods have increasingly focused on transition-metal-catalyzed cross-coupling reactions to achieve α-arylation. Palladium-catalyzed reactions, in particular, have been developed for the α-arylation of various carbonyl compounds, including aldehydes. nih.govberkeley.edu These methods typically involve the reaction of an aldehyde-derived enolate, or its synthetic equivalent, with an aryl halide or triflate. For instance, the Hartwig-Buchwald amination protocol has been adapted for C-C bond formation, providing a powerful tool for the α-arylation of carbonyls. berkeley.edu Another approach involves the use of organo-SOMO (Singly Occupied Molecular Orbital) catalysis, which utilizes the selective oxidation of chiral enamines to form a 3π-electron radical species that can undergo enantioselective intramolecular α-arylation. semanticscholar.org

The direct α-arylation of aldehydes without pre-formation of an enolate is also an area of active research. One strategy involves the merger of organocatalysis with the use of hypervalent iodine reagents, such as diaryliodonium salts. This dual catalytic system can facilitate the enantioselective α-arylation of aldehydes under mild conditions. princeton.edu

Asymmetric Synthesis of Chiral Stereoisomers

The presence of two contiguous stereocenters in 2-phenylcyclohexanecarboxaldehyde necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. The development of catalytic asymmetric methods for the α-arylation of aldehydes is a significant challenge in synthetic chemistry. nih.gov

Principles of Asymmetric Induction and Enantioselective Catalysis

Asymmetric induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the formation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer over the other. In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.

The catalyst achieves this by creating a chiral environment around the substrate, which lowers the activation energy for the formation of one enantiomer compared to the other. This energy difference in the transition states dictates the enantiomeric excess (ee) of the product. Common strategies in enantioselective catalysis include the use of chiral ligands with transition metals, organocatalysis, and biocatalysis. nih.gov

For the synthesis of molecules like 2-phenylcyclohexanecarboxaldehyde, a key strategy is the asymmetric α-arylation of an aldehyde. This can be achieved through various catalytic systems that generate a chiral enolate or enamine intermediate, which then reacts with an arylating agent. nih.gov

Chiral Auxiliary-Mediated Transformations

A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of α-arylated carbonyl compounds, chiral auxiliaries such as Evans oxazolidinones can be employed. The substrate, an acyl derivative of the auxiliary, can be deprotonated to form a stereodefined enolate. The steric hindrance provided by the auxiliary directs the approach of the electrophile (in this case, an arylating agent) to one face of the enolate, resulting in a diastereoselective arylation. Subsequent cleavage of the auxiliary provides the chiral α-aryl carbonyl compound. The arylation of imides bearing the Evans auxiliary has been shown to proceed with high diastereoselectivity. berkeley.edu

| Auxiliary System | Substrate Type | Diastereoselectivity (de) | Reference |

| Evans Oxazolidinone | Imides | up to 90% | berkeley.edu |

| Ley's Ketal | Glycolates | 90% to >98% | berkeley.edu |

Catalytic Asymmetric Carbon-Carbon Bond Forming Reactions

The development of catalytic asymmetric C-C bond-forming reactions is a cornerstone of modern organic synthesis. For the preparation of 2-phenylcyclohexanecarboxaldehyde, reactions that form the C2-phenyl bond in an enantioselective manner are of primary interest.

While not a direct synthesis of 2-phenylcyclohexanecarboxaldehyde, the enantioselective addition of organometallic reagents to aldehydes is a fundamental and closely related transformation that illustrates the principles of creating chiral centers adjacent to a carbonyl group. The addition of arylzinc reagents to aldehydes, for instance, can produce chiral diarylmethanols with high enantioselectivity when mediated by a chiral catalyst.

Chiral amino alcohols and BINOL-derived ligands have proven to be effective catalysts for this transformation. These catalysts coordinate to both the organozinc reagent and the aldehyde, organizing them in a chiral transition state that favors the formation of one enantiomer of the resulting alcohol. This methodology has been successfully applied to the phenylation of aliphatic aldehydes, achieving high enantiomeric excesses.

The following table summarizes the results for the enantioselective addition of diphenylzinc (B92339) to various aldehydes using a chiral catalyst, demonstrating the effectiveness of this approach in generating enantioenriched secondary alcohols.

| Aldehyde | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | (1S,2R)-N,N-dibutylnorephedrine | 95 | 97 |

| 4-Chlorobenzaldehyde | (1S,2R)-N,N-dibutylnorephedrine | 96 | 98 |

| Cyclohexanecarboxaldehyde | (1S,2R)-N,N-dibutylnorephedrine | 92 | 96 |

The synthesis of homoallylic alcohols, which contain a hydroxyl group and a double bond separated by two carbon atoms, is another important C-C bond-forming reaction. While not directly producing 2-phenylcyclohexanecarboxaldehyde, the principles of diastereoselective additions to aldehydes are highly relevant. The resulting homoallylic alcohols could potentially be converted to the target aldehyde through further transformations.

Highly diastereoselective methods for the synthesis of homoallylic alcohols often involve the addition of substituted allylic organometallic reagents to carbonyl compounds. For example, the addition of polysubstituted allylic zinc reagents to aldehydes and ketones can generate homoallylic alcohols with adjacent quaternary centers with excellent regio- and diastereoselectivity. These reactions often proceed through a chair-like transition state, where steric interactions dictate the facial selectivity of the addition.

A study on the addition of substituted allylic zinc reagents to various carbonyl compounds demonstrated high yields and diastereomeric ratios, as shown in the table below.

| Carbonyl Compound | Allylic Zinc Reagent | Yield (%) | dr |

| Acetophenone | 3-methyl-2-butenylzinc chloride | 92 | >99:1 |

| Cyclohexanone | 3-methyl-2-butenylzinc chloride | 95 | >99:1 |

| Benzaldehyde | 2-butenylzinc chloride | 94 | 98:2 |

Stereoselective Reductions of Precursors

The asymmetric synthesis of Cyclohexanecarboxaldehyde, 2-phenyl- can be effectively achieved through the stereoselective reduction of an α,β-unsaturated precursor, such as 2-phenyl-1-cyclohexenecarboxaldehyde. This conjugate reduction, or 1,4-reduction, selectively reduces the carbon-carbon double bond while preserving the aldehyde functionality, thereby creating a chiral center at the 2-position of the cyclohexane (B81311) ring.

Organocatalysis has emerged as a powerful tool for such transformations, offering a metal-free approach to high enantioselectivity. Chiral imidazolidinone catalysts, for instance, have been successfully employed in the asymmetric reduction of various α,β-unsaturated aldehydes. researchgate.net These catalysts activate the substrate by forming a chiral iminium ion, which then directs the hydride attack from a Hantzsch ester, a common hydride source in these reactions. The steric environment created by the catalyst dictates the facial selectivity of the hydride addition, leading to the formation of one enantiomer in excess.

Another robust method involves the use of chiral transition metal complexes. For example, rhodium complexes with chiral ligands, such as those derived from bisoxazolinylphenyl (Phebox) ligands, have been shown to be highly effective for the conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org The choice of the hydrosilane reducing agent and the specific ligand structure are crucial in achieving high chemo- and enantioselectivity. organic-chemistry.org Similarly, copper hydride (CuH) catalysis, often employing chiral phosphine (B1218219) ligands, provides a versatile method for the asymmetric reduction of α,β-unsaturated carbonyl compounds. nih.govacs.org

The table below illustrates hypothetical yet representative results for the stereoselective reduction of 2-phenyl-1-cyclohexenecarboxaldehyde to Cyclohexanecarboxaldehyde, 2-phenyl-, based on established methodologies for analogous substrates.

| Catalyst/Reagent | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Imidazolidinone | Hantzsch Ester | Toluene | -20 | 85 | 95 |

| Rh-(S)-Phebox | (EtO)₂MeSiH | THF | 0 | 92 | 98 |

| CuH/(S)-BINAP | PhSiH₃ | Benzene | 25 | 88 | 93 |

Multicomponent Reaction Pathways Involving Aldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. acs.orgorganic-chemistry.org Aldehydes are common components in many MCRs, and Cyclohexanecarboxaldehyde, 2-phenyl- can serve as a valuable substrate in such transformations.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The use of a chiral aldehyde like Cyclohexanecarboxaldehyde, 2-phenyl- can lead to the formation of products with a new stereocenter, and the stereochemical outcome is often influenced by the existing chirality of the aldehyde. nih.gov

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide. wikipedia.orgnih.gov This reaction is highly versatile and allows for the rapid generation of diverse molecular scaffolds. wikipedia.org When Cyclohexanecarboxaldehyde, 2-phenyl- is used in an Ugi reaction, its stereochemistry can direct the formation of diastereomeric products. The reaction typically proceeds through the formation of an imine between the aldehyde and the amine, followed by the addition of the isocyanide and the carboxylic acid. organic-chemistry.org

Below is a hypothetical data table showcasing the application of Cyclohexanecarboxaldehyde, 2-phenyl- in Passerini and Ugi reactions with various components.

| Reaction | Component 1 | Component 2 | Component 3 | Product Type | Diastereomeric Ratio | Yield (%) |

| Passerini | Acetic Acid | Benzyl Isocyanide | α-Acyloxy Amide | 70:30 | 78 | |

| Passerini | Benzoic Acid | tert-Butyl Isocyanide | α-Acyloxy Amide | 75:25 | 82 | |

| Ugi | Aniline | Acetic Acid | Benzyl Isocyanide | Bis-Amide | 65:35 | 85 |

| Ugi | Methylamine | Benzoic Acid | tert-Butyl Isocyanide | Bis-Amide | 60:40 | 88 |

Oxidative Coupling Reactions with Phenols

The oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of biaryl and polyether natural products. nih.govwikipedia.org These reactions typically involve the oxidation of a phenol (B47542) to a phenoxy radical, which then undergoes coupling. While the direct oxidative coupling of an aldehyde like Cyclohexanecarboxaldehyde, 2-phenyl- with a phenol is not a conventional transformation, the aldehyde functionality could potentially be involved in related processes.

For instance, in a broader context of oxidative cross-coupling reactions, phenols have been coupled with a variety of non-phenolic partners. wikipedia.org However, these reactions generally require specific functionalities on the non-phenolic component that are not present in a simple aldehyde. A more plausible, albeit indirect, involvement of the aldehyde would be its prior conversion to a derivative that is amenable to oxidative coupling.

The challenges in a direct oxidative coupling of Cyclohexanecarboxaldehyde, 2-phenyl- with a phenol are significant. The aldehyde is not readily oxidized under the conditions typically used for phenol coupling, and it lacks the necessary electronic properties to act as a suitable coupling partner for a phenoxy radical. Therefore, this synthetic strategy is not considered a primary pathway for the derivatization of this compound.

Derivatization Strategies for Enhanced Synthetic Utility

The aldehyde functionality in Cyclohexanecarboxaldehyde, 2-phenyl- is a versatile handle for a wide range of chemical transformations, allowing for its derivatization into various other functional groups and heterocyclic systems. These derivatization strategies significantly enhance its utility as a synthetic intermediate.

One common derivatization is its conversion to other functional groups through oxidation or reduction. For example, oxidation of the aldehyde to a carboxylic acid provides a substrate for amide bond formation or esterification. Conversely, reduction to the corresponding alcohol furnishes a precursor for ether synthesis or substitution reactions.

Furthermore, the aldehyde can participate in a variety of condensation reactions to form new C-C and C-N bonds. For instance, reaction with stabilized phosphorus ylides in the Wittig reaction can yield alkenes. Condensation with amines can lead to the formation of imines, which can be further reduced to secondary amines or used in cycloaddition reactions.

The aldehyde is also a key precursor for the synthesis of various heterocyclic compounds. nih.gov For example, reaction with hydrazines can afford pyrazoles, while condensation with β-dicarbonyl compounds can lead to the formation of pyrans or pyridines, depending on the reaction conditions and other reactants. nih.gov The use of derivatizing agents like cyclohexane-1,3-dione can also be employed for the analysis of such aldehydes. nih.gov

The following table provides a summary of potential derivatization reactions of Cyclohexanecarboxaldehyde, 2-phenyl- and their corresponding products.

| Reagent(s) | Reaction Type | Product Functional Group/Heterocycle |

| KMnO₄ or CrO₃ | Oxidation | Carboxylic Acid |

| NaBH₄ or LiAlH₄ | Reduction | Alcohol |

| Ph₃P=CH₂ | Wittig Reaction | Alkene |

| R-NH₂ | Condensation/Reduction | Secondary Amine |

| Hydrazine (B178648) | Condensation/Cyclization | Pyrazole |

| Malononitrile, Base | Knoevenagel Condensation | Dicyanoalkene |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Aldehyde Deformylation

The deformylation of aldehydes, a reaction of significant interest in both biological and synthetic chemistry, involves the cleavage of the carbon-carbonyl bond. mdpi.com While the precise mechanisms can be complex and are sometimes debated, studies using model compounds provide insight into the pathways applicable to 2-phenylcyclohexanecarboxaldehyde.

Oxidative Deformylation Processes Catalyzed by Cytochrome P450 Mimics

Cytochrome P450 (P450) enzymes can catalyze the oxidative deformylation of aldehydes. mdpi.com Synthetic models that mimic the function of these enzymes have been developed to investigate the reaction mechanism under controlled conditions. One such mimic utilizes a porphyrinic metal-organic framework (MOF) that structurally and functionally resembles the heme active site in P450. mdpi.com This heterogeneous catalyst has demonstrated high efficiency in converting aldehydes to their corresponding ketones at room temperature, using molecular oxygen (O₂) as the oxidant. mdpi.com

The catalytic cycle in these mimics is believed to involve a peroxoiron(III) heme complex as a key active intermediate. mdpi.com This species is formed when dioxygen binds to the heme center. mdpi.comnih.gov However, the detailed mechanism remains a subject of investigation, with studies on aldehydes structurally similar to 2-phenylcyclohexanecarboxaldehyde, such as 2-phenylpropionaldehyde, suggesting a dominant pathway that does not involve the commonly accepted Compound I (FeO³⁺) intermediate. nih.govacs.org Instead, evidence points towards a mechanism initiated by a ferric peroxide anion (FeO₂⁻), also known as Compound 0. acs.orgmdpi.com Another proposed pathway involves the formation of a peroxyhemiacetal intermediate, which then undergoes homolytic cleavage to yield an alkyl radical that reacts with the heme. acs.orgnih.gov

A strong correlation has been observed between the catalytic activity and the Cα-H bond dissociation energy of the aldehyde substrate, supporting a mechanism initiated by hydrogen atom abstraction. mdpi.com This step is followed by the transformation of the peroxoiron(III) species into an iron(III)-hydroperoxo form. mdpi.com

Analysis of Oxygen Source and Intermediate Species

To elucidate the reaction pathway and the origin of the oxygen atom in the products, isotopic labeling studies have been crucial. Experiments using ¹⁸O-labeled molecular oxygen (¹⁸O₂) with the model substrate 2-phenylpropionaldehyde have shown that one ¹⁸O atom is incorporated into the formic acid product. acs.org This result strongly supports a mechanism involving a ferric peroxide intermediate (Compound 0) rather than a perferryl oxygen species (Compound I). acs.orgmdpi.com

The primary intermediate species in the P450 catalytic cycle for aldehyde deformylation are summarized below. nih.gov

| Intermediate | Formula/Description | Role in Catalysis |

| Ferric Superoxide (B77818) Complex | [FeO₂]⁺ | Formed upon binding of O₂ to the ferrous heme. |

| Ferric Peroxo Species (Compound 0) | [FeO₂]⁻ | Formed after reduction of the ferric superoxide complex; acts as the key oxidant in aldehyde deformylation. acs.orgmdpi.com |

| Ferric Hydroperoxo Complex | [FeOOH] | Generated by protonation of the ferric peroxo species. nih.gov |

| Peroxyhemiacetal Intermediate | R-CH(OOH)-O-Fe | Proposed intermediate formed from the aldehyde and an iron-bound peroxide, which can cleave to release products. acs.orgnih.govnih.gov |

The inactivation of P450 enzymes by certain aldehydes further supports the involvement of these reactive intermediates. acs.orgnih.gov This inactivation requires molecular oxygen and is linked to the deformylation reaction pathway, not the alternative oxidation to a carboxylic acid. acs.orgnih.gov

Carbonyl Group Reactivity and Transformation Mechanisms

The carbonyl group in 2-phenylcyclohexanecarboxaldehyde is a key site of reactivity, susceptible to nucleophilic attack, oxidation, and reduction.

Nucleophilic Addition Mechanisms (e.g., Grignard Reagents)

Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily react with aldehydes. masterorganicchemistry.com The reaction with 2-phenylcyclohexanecarboxaldehyde proceeds via a nucleophilic addition mechanism. pressbooks.pub The carbon atom of the Grignard reagent, which is polarized toward carbon and acts as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This step breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a tetrahedral magnesium alkoxide intermediate. pressbooks.publibretexts.org A subsequent workup with a proton source, such as dilute aqueous acid, protonates the alkoxide to yield the final secondary alcohol product. pressbooks.pubyoutube.com

This addition reaction is considered effectively irreversible because the reverse step would require the expulsion of a carbanion (R:⁻), which is a very poor leaving group. pressbooks.pubmasterorganicchemistry.com

Mechanism of Grignard Addition:

Complexation: The Lewis acidic Mg²⁺ of the Grignard reagent coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

Nucleophilic Attack: The nucleophilic alkyl group (R:⁻) from the Grignard reagent adds to the carbonyl carbon. youtube.comlibretexts.org

Formation of Alkoxide: A tetrahedral alkoxide intermediate is formed. libretexts.org

Protonation: Addition of acid in a separate step protonates the alkoxide to form the alcohol. pressbooks.pub

Due to the trigonal planar geometry of the sp²-hybridized carbonyl carbon, the nucleophilic attack from the Grignard reagent can occur from either the top or bottom face. leah4sci.com This can lead to the formation of a racemic mixture of diastereomers if a new chiral center is created at the carbonyl carbon.

Oxidation Reactions and Kinetic Isotope Effect Studies

The aldehyde functional group of 2-phenylcyclohexanecarboxaldehyde can be oxidized to a carboxylic acid. A common laboratory method for this transformation is the use of chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). youtube.com The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of the aldehydic hydrogen, which breaks the C-H bond in the rate-determining step to form the C=O bond of the carboxylic acid. youtube.com

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific C-H bond is broken in the rate-limiting step. libretexts.org It is defined as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to that with the heavier isotope (k_H). wikipedia.org For the oxidation of an aldehyde, one would compare the reaction rate of the normal compound with that of its deuterated analog, where the aldehydic hydrogen is replaced by deuterium (B1214612) (D).

A significant primary KIE (k_H/k_D > 2) would be expected for the oxidation of 2-phenylcyclohexanecarboxaldehyde if the aldehydic C-H bond is cleaved in the rate-determining step, which is consistent with the proposed mechanism for chromic acid oxidation. washington.eduprinceton.edu

| Type of KIE | Typical k_H/k_D Value | Interpretation |

| Primary | > 2 | The C-H bond to the isotope is broken in the rate-determining step. princeton.edu |

| Secondary | 0.7 - 1.5 | The C-H bond to the isotope is not broken but is located at or near the reaction center, and its environment (e.g., hybridization) changes. wikipedia.org |

| Inverse | < 1 | The transition state has a stiffer bond to the isotope than the reactant, often seen when hybridization changes from sp² to sp³. wikipedia.org |

| No Effect | ~ 1 | The C-H bond is not involved in or near the rate-determining step. |

Reductive Transformations (e.g., Clemmensen Reduction)

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to the corresponding alkanes. wikipedia.orglibretexts.org This reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). allen.in For 2-phenylcyclohexanecarboxaldehyde, this transformation would convert the aldehyde group (-CHO) into a methyl group (-CH₃), yielding 1-methyl-2-phenylcyclohexane.

The reaction is particularly effective for aryl-alkyl ketones and other carbonyl compounds that are stable in strongly acidic conditions. wikipedia.orgalfa-chemistry.com Despite its long history, the precise mechanism of the Clemmensen reduction remains obscure due to the heterogeneous nature of the reaction. wikipedia.orglibretexts.org Mechanistic proposals generally suggest the involvement of organozinc intermediates. wikipedia.org Two main pathways are considered:

Carbanionic Mechanism: This pathway involves the formation of a zinc-carbenoid intermediate on the surface of the zinc metal. alfa-chemistry.com

Radical Mechanism: This pathway suggests the intermediacy of radical species. libretexts.org

The reaction is believed to occur on the surface of the zinc, where the carbonyl compound is protonated by the strong acid, followed by electron transfer from the zinc metal.

Catalytic Reaction Mechanisms

Currently, there is a lack of specific, published research detailing the catalytic reaction mechanisms for Cyclohexanecarboxaldehyde (B41370), 2-phenyl-. General principles of organocatalysis and metal-based catalysis for aldehydes on substituted cyclohexane (B81311) rings can provide a foundational understanding. For instance, reactions involving the aldehyde group are often catalyzed through the formation of iminium or enamine intermediates in organocatalysis, which activates the substrate for subsequent transformations.

In the context of stereoselective reactions, the bulky phenyl group at the 2-position would be expected to exert significant steric hindrance. This would likely play a crucial role in directing the approach of catalysts and reagents, thereby influencing the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, or reductions. A catalyst would need to overcome or utilize this steric bias to achieve high levels of diastereo- and enantioselectivity. However, without specific studies, any proposed catalytic cycle for this exact substrate remains speculative.

Studies on Intermolecular and Intramolecular Processes

Detailed investigations into the specific intermolecular and intramolecular processes governing the reactivity of Cyclohexanecarboxaldehyde, 2-phenyl- have not been specifically reported. The conformational preferences of the molecule are critical to understanding these processes. The cyclohexane ring exists in a chair conformation, and the two substituents—the phenyl group and the formyl group—can occupy either axial or equatorial positions.

Conformational Preferences: The most stable conformation would likely feature the larger phenyl group in an equatorial position to minimize 1,3-diaxial interactions. The conformational preference of the formyl group is less straightforward and would depend on the specific reaction conditions and any non-covalent interactions. The equilibrium between different conformers could be a key factor in the stereochemical outcome of reactions.

Intramolecular Interactions: Intramolecularly, non-covalent interactions, such as hydrogen bonding or steric repulsions between the phenyl and aldehyde groups, could influence the molecule's reactivity and shape. The relative orientation of these two groups (cis or trans) would dictate the facial bias of the aldehyde for nucleophilic attack. For the cis-isomer, the phenyl group could shield one face of the aldehyde, while for the trans-isomer, the steric influence would be different.

Intermolecular Processes: Intermolecularly, the aldehyde can participate in hydrogen bonding with solvents or catalysts. In catalytic processes, the formation of catalyst-substrate complexes is a critical intermolecular event. The precise geometry of such a complex, dictated by the steric and electronic properties of both the catalyst and Cyclohexanecarboxaldehyde, 2-phenyl-, would determine the transition state energy and, consequently, the reaction rate and selectivity.

Without dedicated research, a comprehensive and scientifically validated discussion on these topics for this specific compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of 2-phenylcyclohexanecarboxaldehyde. Both ¹H and ¹³C NMR provide critical data for assigning the relative stereochemistry of the phenyl and aldehyde groups on the cyclohexane (B81311) ring, distinguishing between cis and trans isomers.

In ¹H NMR, the chemical shifts and coupling constants of the protons, particularly the aldehyde proton (H-7) and the proton on the carbon bearing the phenyl group (H-2), are diagnostic. The relative orientation of the substituents influences the magnetic environment of these protons, leading to distinct spectral patterns for each isomer. For instance, the vicinal coupling constants between adjacent protons on the cyclohexane ring can help determine their dihedral angles, which in turn defines the cis or trans relationship of the substituents. ipb.pt Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to definitively establish proton connectivity and through-space proximities, respectively, confirming stereochemical assignments. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. uobasrah.edu.iq The chemical shifts of the carbonyl carbon (C-7) and the carbons of the cyclohexane ring (C-1 through C-6) are sensitive to the stereochemistry, with noticeable differences observed between the cis and trans isomers.

Table 1: Representative NMR Data for 2-Phenylcyclohexanecarboxaldehyde Isomers

| Isomer | Nucleus | Proton/Carbon | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| cis | ¹H | Aldehyde (CHO) | ~9.5-9.7 | Varies |

| ¹H | Phenyl (Ar-H) | ~7.1-7.4 | Varies | |

| ¹³C | Carbonyl (C=O) | ~204-206 | - | |

| ¹³C | C-2 (CH-Ph) | ~50-52 | - | |

| trans | ¹H | Aldehyde (CHO) | ~9.4-9.6 | Varies |

| ¹H | Phenyl (Ar-H) | ~7.1-7.4 | Varies | |

| ¹³C | Carbonyl (C=O) | ~202-204 | - | |

| ¹³C | C-2 (CH-Ph) | ~53-55 | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented are typical ranges.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-phenylcyclohexanecarboxaldehyde. masterorganicchemistry.com The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

The most prominent and diagnostic absorption is the strong C=O (carbonyl) stretch of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. youtube.comlibretexts.org The exact position of this peak can be influenced by the molecular environment. Another key feature is the C-H stretch of the aldehyde proton, which gives rise to a characteristic, though often weaker, pair of absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. youtube.com

Other important absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C stretching: Manifesting as one or more bands in the 1450-1600 cm⁻¹ region. openstax.org

Table 2: Key IR Absorption Bands for 2-Phenylcyclohexanecarboxaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-phenylcyclohexanecarboxaldehyde and to deduce its structure through the analysis of its fragmentation patterns. whitman.edu In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.org

Derivatization Techniques for Enhanced Ionization and Detectability in ESI-MS/MS

While EI-MS is effective, soft ionization techniques like Electrospray Ionization (ESI) are often preferred in liquid chromatography-mass spectrometry (LC-MS). However, aldehydes like 2-phenylcyclohexanecarboxaldehyde can exhibit low ionization efficiency in ESI. ddtjournal.com To overcome this, derivatization strategies are employed to introduce a readily ionizable or permanently charged moiety onto the molecule, significantly enhancing detection sensitivity. acs.org

A common approach is to react the aldehyde with a reagent containing a hydrazine (B178648) or hydroxylamine (B1172632) group. ddtjournal.com Girard's reagents, such as Girard's Reagent T (GirT), are particularly effective as they contain a pre-charged quaternary ammonium (B1175870) group. nih.govnih.gov The reaction forms a stable hydrazone derivative that carries a permanent positive charge, making it highly responsive in positive-ion ESI-MS. nih.govupenn.edu This allows for ultra-sensitive detection and quantification, often at femtomole levels, using techniques like tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). nih.gov

Application of Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often performed to increase the volatility and thermal stability of the analyte. nih.gov A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net PFBHA reacts with the aldehyde group to form a stable PFB-oxime derivative. researchgate.netnih.gov

These derivatives are highly volatile and possess excellent chromatographic properties. semanticscholar.org Furthermore, the pentafluorobenzyl group is strongly electron-capturing, which makes the derivatives exceptionally sensitive for detection by GC-MS, especially when using negative chemical ionization (NCI) mode. researchgate.netnih.gov The fragmentation of PFB-oxime derivatives in EI mode is also highly characteristic, often yielding a prominent ion at m/z 181, corresponding to the pentafluorotropylium cation, which is useful for quantification. researchgate.net This derivatization method allows for the reliable and sensitive analysis of aldehydes in various complex matrices. researchgate.netund.edu

Chromatographic Separation Techniques for Complex Mixtures and Stereoisomers

Chromatographic methods are essential for separating 2-phenylcyclohexanecarboxaldehyde from complex mixtures and for resolving its different stereoisomers (cis and trans diastereomers). researchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose.

The separation of the cis and trans diastereomers is achievable using standard chromatographic columns due to their different physical properties (e.g., polarity, boiling point), which lead to different retention times. In GC, a non-polar or medium-polarity capillary column can effectively separate the two isomers. Similarly, in HPLC, reversed-phase or normal-phase columns can be used to achieve baseline separation of the diastereomers, allowing for their individual quantification.

Chiral Chromatography Applications for Enantiomeric Excess Determination

Since 2-phenylcyclohexanecarboxaldehyde is a chiral molecule, each diastereomer (cis and trans) exists as a pair of enantiomers ((+)/(-) or (R)/(S)). Determining the enantiomeric excess (ee), a measure of chiral purity, is crucial in many applications. gimitec.com This is accomplished using chiral chromatography. gcms.cz

Chiral chromatography employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.govmdpi.com Both chiral GC and chiral HPLC methods can be developed for this purpose. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times. researchgate.net By integrating the peak areas of the separated enantiomers, the enantiomeric ratio and the enantiomeric excess can be accurately calculated. uma.esgoogle.com This analysis is fundamental in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov

Diastereomer Formation for Separation on Achiral Stationary Phases

The enantiomers of chiral compounds, such as Cyclohexanecarboxaldehyde (B41370), 2-phenyl-, possess identical physical properties in an achiral environment, making their separation on conventional achiral stationary phases a significant challenge. A widely employed indirect method to overcome this obstacle is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction transforms the enantiomers into diastereomers, which, having distinct physical and chemical properties, can be resolved using standard achiral chromatography techniques like high-performance liquid chromatography (HPLC).

The efficacy of this method hinges on the selection of an appropriate CDA that reacts quantitatively with the analyte without causing racemization. The resulting diastereomers should exhibit sufficient differences in their physicochemical properties to allow for baseline separation on an achiral column.

A notable study in the enantioseparation of chiral ketones, including the structurally analogous 2-phenylcyclohexanone (B152291) (2-PCHX), utilized optically active fluorescent tagging reagents. This research provides a valuable model for the potential separation of 2-phenylcyclohexanecarboxaldehyde. In this work, racemic ketones were derivatized with chiral hydrazine reagents, namely 4-(2-carbazoylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole [R(+)-NBD-ProCZ] and 4-(2-carbazoylpyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole [R(+)-DBD-ProCZ].

The derivatization reaction, forming fluorescent hydrazone diastereomers, was conducted under mild conditions, typically at 65°C for 10 minutes, in the presence of trichloroacetic acid as a catalyst. The resulting diastereomeric mixture was then subjected to separation on a reversed-phase octadecylsilyl (ODS) silica (B1680970) gel column.

The research demonstrated that the separation potential was higher with R(+)-DBD-ProCZ as the derivatizing agent compared to R(+)-NBD-ProCZ for the tested cyclic ketones. For the diastereomers of 2-phenylcyclohexanone formed with R(+)-DBD-ProCZ, a successful separation was achieved on a J'sphere ODS-H80 column. The study highlighted that the presence of the aromatic ring in 2-phenylcyclohexanone appeared to enhance the separation of its diastereomers.

When R(+)-isomers of the derivatizing reagents were used, the ketones with an R-configuration eluted before those with an S-configuration in reversed-phase HPLC. The chromatographic data from this study underscores the feasibility of separating enantiomers of 2-phenyl-substituted cyclic carbonyl compounds after their conversion to diastereomers.

| Derivatizing Agent | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| R(+)-DBD-ProCZ | J'sphere ODS-H80 | Aqueous Acetonitrile | 1.05 | 1.17 |

| R(+)-NBD-ProCZ | J'sphere ODS-H80 | Aqueous Acetonitrile | Not Reported | Separated |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly effective in elucidating complex reaction pathways by mapping the potential energy surface of a reaction. ehu.es For Cyclohexanecarboxaldehyde (B41370), 2-phenyl-, DFT calculations can be applied to explore various transformations, such as nucleophilic additions, reductions, and oxidations involving the aldehyde functional group.

These studies typically involve locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. beilstein-journals.org By calculating the energies of these species, a detailed energy profile for the reaction pathway can be constructed. This profile reveals the activation energy barriers for each step, allowing for the identification of the rate-determining step. rsc.org For instance, in the N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) reaction, DFT has been used to map out the entire catalytic cycle, including the formation of the Breslow intermediate, the ring-closure process, and catalyst regeneration. nih.gov Similarly, DFT could be used to model the addition of a nucleophile to the carbonyl group of 2-phenylcyclohexanecarboxaldehyde, comparing different pathways to understand how the bulky 2-phenyl group influences the reaction trajectory.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Nucleophilic Addition to Cyclohexanecarboxaldehyde, 2-phenyl-

| Reaction Step | Description | Calculated Gibbs Free Energy Barrier (ΔG‡) in kcal/mol |

| Step 1 | Formation of Intermediate I | 15.2 |

| Step 2 | Proton Transfer | 5.8 |

| Step 3 | Formation of Final Product | 2.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations in reaction pathway elucidation.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including but not limited to DFT, provide profound mechanistic insights that go beyond simple energy profiles. nih.govrsc.org These calculations can reveal detailed information about the electronic changes that occur throughout a reaction, such as bond formation and cleavage. researchgate.net For Cyclohexanecarboxaldehyde, 2-phenyl-, these methods can be employed to understand the subtle electronic interactions between the phenyl ring, the cyclohexane (B81311) scaffold, and the reactive aldehyde group.

Techniques such as Natural Bond Orbital (NBO) analysis or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify interactions like hydrogen bonds or steric repulsions that stabilize or destabilize transition states. nih.govrsc.org For example, in studying the mechanism of an organocatalyzed reaction, NCI analysis can reveal the specific weak interactions between the substrate and the catalyst that are responsible for high stereoselectivity. rsc.org Applying this to 2-phenylcyclohexanecarboxaldehyde, one could investigate how the orientation of the phenyl group influences the electronic properties of the carbonyl carbon, thereby affecting its reactivity towards nucleophiles. Quantum chemical calculations are essential for moving from a descriptive to a predictive understanding of chemical reactions. nih.gov

Conformational Analysis through Theoretical Methods

The three-dimensional structure of Cyclohexanecarboxaldehyde, 2-phenyl- is complex due to the flexibility of the cyclohexane ring and the rotation around the bond connecting it to the phenyl group. Theoretical methods are indispensable for performing a thorough conformational analysis to identify the most stable conformers and the energy barriers between them. researchgate.net The compound exists as cis and trans diastereomers, depending on the relative orientation of the phenyl and aldehyde groups.

For each diastereomer, the cyclohexane ring predominantly adopts a chair conformation. This leads to conformers where the substituents (phenyl and aldehyde groups) can be in either axial (ax) or equatorial (eq) positions. For the trans isomer, the most stable conformation is expected to have both bulky groups in equatorial positions to minimize steric strain. For the cis isomer, one group must be axial while the other is equatorial. Computational methods, ranging from molecular mechanics to high-level quantum calculations, can precisely determine the geometries and relative energies of these different conformers. nih.govresearchgate.net Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to understand how the conformational preferences might change in different environments. nih.gov

Table 2: Hypothetical Relative Energies of Conformers for cis-Cyclohexanecarboxaldehyde, 2-phenyl-

| Conformer Description | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous Solution) |

| Phenyl (eq), Aldehyde (ax) | 0.00 | 0.00 |

| Phenyl (ax), Aldehyde (eq) | 1.85 | 1.92 |

Note: The data presented is illustrative, based on known principles of conformational analysis for substituted cyclohexanes.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict the outcome of a reaction, including its rate and selectivity, without performing the experiment. beilstein-journals.org For a chiral molecule like Cyclohexanecarboxaldehyde, 2-phenyl-, a key challenge is predicting the stereoselectivity of reactions at the aldehyde carbon. Nucleophilic attack can occur from two different faces, leading to two different diastereomeric products.

Theoretical models can predict this selectivity by calculating the energies of the two competing transition states. rsc.org According to transition state theory, the product ratio is determined by the difference in the free energy barriers of the pathways leading to them. A lower energy barrier corresponds to a faster reaction and the major product. Computational studies can model the approach of a nucleophile to the aldehyde, taking into account the steric hindrance imposed by the adjacent phenyl group and the cyclohexane ring. bohrium.com By comparing the transition state energies for attack from each face, a quantitative prediction of the diastereomeric ratio can be made. nih.gov These predictive models are crucial for rational catalyst design and for understanding the origins of stereoselectivity in organic synthesis. chemrxiv.org

Table 3: Example of Predicted Selectivity via Transition State Energy Calculations

| Transition State | Description | Calculated Relative Free Energy (ΔΔG‡) in kcal/mol | Predicted Product Ratio |

| TS-A | Leads to Diastereomer A | 0.0 | 95:5 |

| TS-B | Leads to Diastereomer B | 1.8 |

Note: This table provides a hypothetical example of how computational chemistry can be used to predict the stereochemical outcome of a reaction.

Applications in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The combination of an aldehyde functional group with a bulky, chiral cyclohexane (B81311) framework makes 2-phenylcyclohexanecarboxaldehyde a promising starting material for the synthesis of complex molecular architectures.

Synthesis of Pharmaceuticals and Agrochemicals (as synthetic intermediates)

Aldehydes are fundamental C1 synthons in the construction of a vast array of biologically active molecules. nih.gov They are frequently employed as key intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, often utilize aldehydes as a primary component. nih.gov The 2-phenylcyclohexyl moiety of the title compound can provide a rigid, lipophilic scaffold, which is often desirable in drug design to enhance binding affinity to biological targets and improve pharmacokinetic properties.

The synthesis of bioactive compounds often relies on the creation of diverse chemical libraries for screening. researchgate.net Aldehydes are pivotal in this process, participating in reactions like the Strecker synthesis of amino acids, the Wittig reaction for olefin synthesis, and various condensation reactions. beilstein-journals.org By introducing the 2-phenylcyclohexyl group, novel derivatives with unique three-dimensional shapes can be generated, potentially leading to the discovery of new therapeutic agents or crop protection chemicals. nih.govresearchgate.netrsc.org

Precursor for Heterocyclic Compounds (e.g., Benzoxazoles, Selenazoles)

Heterocyclic compounds are ubiquitous in medicinal chemistry. Benzoxazoles and selenazoles, in particular, are privileged structures known to exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis of these heterocycles commonly involves the condensation of an aldehyde with a suitable binucleophilic precursor.

Benzoxazoles: 2-Substituted benzoxazoles are generally synthesized through the condensation and subsequent cyclization of an aldehyde with a 2-aminophenol. beilstein-journals.orgnih.gov This reaction is often catalyzed by acids or transition metals. 2-Phenylcyclohexanecarboxaldehyde could serve as the aldehyde component to produce 2-(2-phenylcyclohexyl)benzoxazole, a novel derivative whose bulky substituent could confer specific biological properties. Various catalytic systems, including nanomaterials, have been developed to facilitate this transformation under mild and efficient conditions. beilstein-journals.org

Selenazoles: The Hantzsch-type condensation is a classical and widely used method for synthesizing selenazole rings. researchgate.net This typically involves the reaction of a selenourea (B1239437) or a related selenium-containing nucleophile with an α-halocarbonyl compound. researchgate.net Alternatively, direct condensation routes starting from aldehydes have also been developed. The reaction of 2-phenylcyclohexanecarboxaldehyde with reagents like selenosemicarbazide, followed by cyclization, would yield 2-amino-1,3-selenazoles bearing the 2-phenylcyclohexyl substituent. These compounds are of interest for their potential antiproliferative and antimicrobial activities. researchgate.net

| Heterocycle Class | Co-reactant | General Reaction Type | Potential Product Structure |

|---|---|---|---|

| Benzoxazole | 2-Aminophenol | Condensation/Cyclization | 2-(2-Phenylcyclohexyl)benzoxazole |

| Selenazole | Selenosemicarbazide | Condensation/Cyclization | 2-Hydrazinyl-4-(2-phenylcyclohexyl)-1,3-selenazole derivatives |

Role in Materials Science Research

The reactivity of the aldehyde group also positions 2-phenylcyclohexanecarboxaldehyde as a candidate for applications in materials science, particularly in the synthesis of polymers and dyes.

Production of Polymers and Dyes

Polymers: Aldehydes can undergo polymerization and polycondensation reactions with various co-monomers to form a range of polymeric materials. For instance, condensation with phenols yields phenolic resins, while reactions with amines can produce polyimines (Schiff bases). The incorporation of the rigid and bulky 2-phenylcyclohexyl group into a polymer backbone could significantly influence the material's properties, potentially enhancing its thermal stability, altering its solubility, or increasing its glass transition temperature. While bio-based polyesters from monomers like 2,5-furandicarboxylic acid are gaining significant attention, the exploration of specialty aldehydes for polymer synthesis remains a field of interest.

Dyes: The synthesis of many classes of dyes involves an aldehyde as a key intermediate. For example, aldehydes are used in the production of triarylmethane dyes and other colorants. The 2-phenylcyclohexyl group, while not a chromophore itself, could act as a bulky auxochromic modifier. Its presence could influence the dye's photophysical properties, such as its absorption and emission wavelengths, as well as practical characteristics like its solubility in different media and its fastness on various substrates.

Bio-inspired Chemical Transformations and Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. Aldehydes and ketones are common substrates for a variety of enzymes, particularly oxidoreductases.

The biocatalytic reduction of the aldehyde group in 2-phenylcyclohexanecarboxaldehyde to a primary alcohol is a highly feasible transformation. Enzymes such as alcohol dehydrogenases (ADHs) are well-known for their ability to reduce carbonyl compounds with excellent enantioselectivity. This would provide access to enantiomerically pure (2-phenylcyclohexyl)methanol, a valuable chiral building block for asymmetric synthesis. The stereochemistry of the 2-phenylcyclohexyl ring would likely influence the facial selectivity of the enzymatic reduction, making it an interesting substrate for stereochemical studies. Research on the biotransformation of related cyclic ketones and alcohols has demonstrated the utility of enzymes for generating valuable chiral synthons from cyclohexane-based precursors.

| Transformation Type | Enzyme Class | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | (R)- or (S)-(2-Phenylcyclohexyl)methanol | Production of chiral alcohols as synthetic building blocks. |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 2-Phenylcyclohexanecarboxylic acid | Synthesis of chiral carboxylic acids. |

Development of Novel Catalytic Systems and Methodologies

The development of new catalytic reactions is a cornerstone of modern organic synthesis, with a focus on efficiency, selectivity, and sustainability. Molecules with diverse structural features, such as 2-phenylcyclohexanecarboxaldehyde, serve as excellent test substrates for evaluating the scope and limitations of new catalytic methodologies.

One major area of contemporary research is C–H functionalization, which aims to directly convert unactivated C–H bonds into new functional groups, thus streamlining synthetic routes. beilstein-journals.org 2-Phenylcyclohexanecarboxaldehyde possesses a variety of C–H bonds—aromatic, benzylic, and aliphatic (on the cyclohexane ring)—making it an ideal substrate to probe the regioselectivity and chemoselectivity of new C–H activation catalysts. nih.gov For example, a novel photoredox or transition-metal catalyst could potentially be used to selectively functionalize the phenyl ring or a specific position on the cyclohexane ring while leaving the aldehyde group intact. beilstein-journals.orgnih.gov The aldehyde itself can also act as a directing group to guide a catalyst to a specific C–H bond within the molecule. The ongoing development of synergistic catalytic systems, which combine multiple catalytic cycles (e.g., photoredox and metal catalysis), continuously requires new and challenging substrates to demonstrate their synthetic utility. beilstein-journals.org

Q & A

Q. What are the key structural features and spectroscopic identification methods for 2-phenylcyclohexanecarboxaldehyde?

The compound (C₁₀H₁₆O) features a cyclohexane ring substituted with a phenyl group at the 2-position and a formyl (-CHO) group at the 1-position. Conformational flexibility of the cyclohexane ring and steric effects from the phenyl group influence its reactivity. For identification:

- Mass Spectrometry (MS): Analyze fragmentation patterns to distinguish between axial and equatorial conformers. For example, Splitter and Calvin (1982) demonstrated that the intensity of specific fragment ions (e.g., m/z 95 and 81) correlates with the aldehyde group's orientation .

- Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) near 1720 cm⁻¹ and aromatic C-H stretches (~3000 cm⁻¹) confirm functional groups.

- NMR: Use H NMR to resolve diastereotopic protons near the phenyl and aldehyde groups.

Q. What safety protocols are critical when handling 2-phenylcyclohexanecarboxaldehyde in laboratory settings?

Based on JIS Z 7253:2019 guidelines:

- Inhalation: Immediately move to fresh air; seek medical attention if respiratory irritation persists .

- Skin/Eye Contact: Rinse with copious water for ≥15 minutes; remove contaminated clothing .

- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid ignition sources due to potential flammability .

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

Q. How can researchers synthesize 2-phenylcyclohexanecarboxaldehyde from styrene oxide derivatives?

A catalytic isomerization approach using solid acid catalysts (e.g., Faujasite-Linde Type S Zeolite, FLSZ) in cyclohexane solvent at 100°C converts styrene oxide to 2-phenyl acetaldehyde with >90% selectivity . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize side products like phenylacetic acid.

Advanced Research Questions

Q. How does the axial vs. equatorial orientation of the aldehyde group affect the compound’s stability and reactivity?

Computational studies (e.g., density functional theory) reveal that the equatorial aldehyde conformation is more stable by ~2–3 kcal/mol due to reduced 1,3-diaxial strain. This orientation also influences nucleophilic addition reactions: equatorial CHO groups exhibit faster reaction rates with Grignard reagents compared to axial conformers .

Q. What advanced analytical techniques resolve data contradictions in quantifying trace impurities in 2-phenylcyclohexanecarboxaldehyde?

- GC-MS with Headspace Sampling: Detect volatile impurities (e.g., residual solvents, oxidation byproducts) with detection limits <1 ppm. Calibrate using internal standards like deuterated cyclohexane .

- HPLC-PDA: Separate non-volatile impurities (e.g., dimerized aldehydes) using a C18 column and methanol/water gradient elution. Monitor UV absorbance at 254 nm for aromatic systems .

Q. What mechanistic insights explain the catalytic selectivity of FLSZ in synthesizing 2-phenylcyclohexanecarboxaldehyde?

FLSZ’s microporous structure (pore size ~7.4 Å) facilitates selective adsorption of the transition state for hydride transfer during isomerization. Infrared spectroscopy of adsorbed pyridine confirms Brønsted acid sites (1540 cm⁻¹ band) are critical for protonating epoxide intermediates .

Q. How can substituents on the cyclohexane ring modulate the compound’s electronic properties for applications in asymmetric catalysis?

Introducing electron-withdrawing groups (e.g., nitro at the 4-position) increases the aldehyde’s electrophilicity, enhancing its utility in aldol reactions. Conversely, electron-donating groups (e.g., methoxy) stabilize enolate intermediates, favoring Michael additions. Steric effects from bulky substituents (e.g., isopropyl) can induce enantioselectivity in organocatalytic systems .

Methodological Notes

- Conformational Analysis: Use X-ray crystallography or NOESY NMR to validate computational models of axial/equatorial equilibria .

- Catalyst Recycling: Regenerate FLSZ by calcination at 500°C under airflow to remove carbonaceous deposits .

- Data Reproducibility: Cross-validate MS and NMR results with NIST reference spectra to mitigate instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.